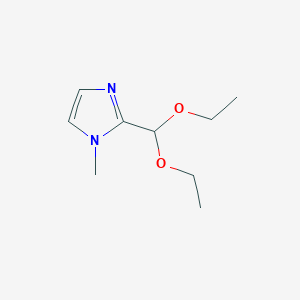
Hexachlororhodate(III) de potassium
Vue d'ensemble
Description
Potassium hexachlororhodate(III) is an inorganic compound with the chemical formula K₃RhCl₆. It is a coordination complex where rhodium is in the +3 oxidation state, surrounded by six chloride ions. This compound is known for its distinctive red color and is used in various chemical applications due to its unique properties.
Applications De Recherche Scientifique
Potassium hexachlororhodate(III) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other rhodium complexes and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the production of rhodium-based catalysts for various industrial processes, including hydrogenation and hydroformylation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium hexachlororhodate(III) can be synthesized by reacting rhodium(III) chloride with potassium chloride in an aqueous solution. The reaction typically involves dissolving rhodium(III) chloride in hydrochloric acid and then adding potassium chloride to the solution. The mixture is then heated to promote the formation of the complex. The reaction can be represented as follows:
RhCl3+3KCl→K3RhCl6
Industrial Production Methods
In industrial settings, the production of potassium hexachlororhodate(III) follows similar principles but on a larger scale. The process involves the use of high-purity rhodium and potassium chloride, with careful control of reaction conditions to ensure high yield and purity of the final product. The solution is often subjected to crystallization to obtain the compound in solid form.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium hexachlororhodate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Chloride ligands can be substituted with other ligands such as water, ammonia, or phosphines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like ammonia or phosphines in aqueous or organic solvents.
Major Products
Oxidation: Higher oxidation state complexes of rhodium.
Reduction: Lower oxidation state complexes or metallic rhodium.
Substitution: Complexes with different ligands replacing chloride ions.
Mécanisme D'action
The mechanism by which potassium hexachlororhodate(III) exerts its effects depends on the specific application. In catalysis, the rhodium center acts as the active site, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules such as DNA, potentially leading to therapeutic effects. The chloride ligands can be displaced by other ligands, allowing the rhodium center to participate in different chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hexachloroiridate(III): Similar structure but with iridium instead of rhodium.
Ammonium hexachlororhodate(III): Similar compound with ammonium ions instead of potassium ions.
Sodium tetrachloroaurate(III): Similar coordination complex with gold instead of rhodium.
Uniqueness
Potassium hexachlororhodate(III) is unique due to the specific properties of rhodium, such as its catalytic activity and ability to form stable complexes. Compared to similar compounds, it offers distinct advantages in certain catalytic and industrial applications, making it a valuable compound in various fields.
Propriétés
IUPAC Name |
tripotassium;rhodium(3+);hexachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.3K.Rh/h6*1H;;;;/q;;;;;;3*+1;+3/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOHACXAQUCHJO-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[K+].[Rh+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K3Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930117 | |
| Record name | Potassium rhodium(3+) chloride (3/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13845-07-3 | |
| Record name | Tripotassium hexachlororhodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium rhodium(3+) chloride (3/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)













